sodium(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Overview
Description
sodium(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a second-generation cephalosporin antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against Staphylococcus aureus, a bacterium that third-generation cephalosporins often fail to combat . This compound is used in various clinical settings to treat infections such as bacterial pneumonia and lung abscess .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefuzonam sodium involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of a thiazole derivative with a cephalosporin nucleus under controlled conditions. The process typically involves the use of solvents like dichloromethane and acetone, and reagents such as triethylamine and phosphorus pentachloride .
Industrial Production Methods
In industrial settings, cefuzonam sodium is produced through a series of chemical reactions that ensure high yield and purity. The process often involves the use of large-scale reactors and stringent quality control measures to maintain the efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
sodium(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups in the molecule, affecting its antibacterial properties.
Reduction: Reduction reactions can modify the cephalosporin nucleus, impacting its stability and activity.
Substitution: Substitution reactions often involve the replacement of functional groups, which can enhance or reduce the compound’s efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions are typically modified versions of cefuzonam sodium, which may have enhanced or reduced antibacterial activity. These derivatives are often studied for their potential use in treating different bacterial infections .
Scientific Research Applications
sodium(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used to study the synthesis and modification of cephalosporin antibiotics.
Biology: Researchers use it to investigate bacterial resistance mechanisms and the efficacy of new antibiotic formulations.
Medicine: Clinically, it is used to treat various bacterial infections, including pneumonia and lung abscess.
Mechanism of Action
sodium(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition weakens the cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Cefuroxime: Another second-generation cephalosporin with a similar mechanism of action but different spectrum of activity.
Cefazolin: A first-generation cephalosporin primarily used for skin infections and surgical prophylaxis.
Uniqueness
sodium(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate stands out due to its effectiveness against Staphylococcus aureus, a bacterium that is often resistant to other cephalosporins. Its broad-spectrum activity and stability make it a valuable antibiotic in both clinical and research settings .
Properties
CAS No. |
82219-81-6 |
---|---|
Molecular Formula |
C16H14N7NaO5S4 |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H15N7O5S4.Na/c1-28-21-9(7-5-31-16(17)19-7)12(24)20-10-13(25)23-11(15(26)27)6(4-30-14(10)23)3-29-8-2-18-22-32-8;/h2,5,10,14H,3-4H2,1H3,(H2,17,19)(H,20,24)(H,26,27);/q;+1/p-1/b21-9-;/t10-,14-;/m1./s1 |
InChI Key |
BCMSQWPLFBUUKW-IXLPVNPSSA-M |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)[O-].[Na+] |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)[O-].[Na+] |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)[O-].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-((7-((2-amino-4-(thiazoyl)-2-(methoxy-imino))acetyl)amino-4-carboxyceph-3-em-3-yl)methyl)-1,2,3-thiadiazole CL 118523 CL-118523 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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